2-Benzothiazolamine, 6-(phenylmethoxy)-

Catalog No.
S2953781
CAS No.
50851-01-9
M.F
C14H12N2OS
M. Wt
256.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzothiazolamine, 6-(phenylmethoxy)-

CAS Number

50851-01-9

Product Name

2-Benzothiazolamine, 6-(phenylmethoxy)-

IUPAC Name

6-phenylmethoxy-1,3-benzothiazol-2-amine

Molecular Formula

C14H12N2OS

Molecular Weight

256.32

InChI

InChI=1S/C14H12N2OS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16)

InChI Key

DBWISUPGDHAXIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)N

Solubility

not available

2-Benzothiazolamine, 6-(phenylmethoxy)- is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety and a phenylmethoxy group. Its molecular formula is C13H12N2OSC_{13}H_{12}N_2OS with a molecular weight of approximately 226.31 g/mol. The compound features a benzothiazole ring, a sulfur atom, and an amine group, contributing to its chemical reactivity and potential biological activity. The compound is often utilized in various applications, particularly in the dye industry and as an intermediate in organic synthesis.

Due to the presence of functional groups such as the amine and ether functionalities. Common reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The amine can be acylated to form amides, which may enhance the compound's biological activity.
  • Oxidation: The benzothiazole moiety can be oxidized under specific conditions to yield sulfoxides or sulfones.

These reactions make the compound versatile for further functionalization in synthetic chemistry.

Research indicates that compounds related to benzothiazoles exhibit notable biological activities, including:

  • Antimicrobial Properties: Some derivatives demonstrate efficacy against bacteria and fungi.
  • Anticancer Activity: Certain benzothiazole derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition: Compounds similar to 2-Benzothiazolamine, 6-(phenylmethoxy)- may act as inhibitors for various enzymes, contributing to their therapeutic potential.

The specific biological activity of 2-Benzothiazolamine, 6-(phenylmethoxy)- requires further investigation to fully elucidate its pharmacological profile.

The synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation of appropriate benzothiazole derivatives with phenylmethanol or its derivatives under acidic or basic conditions.
  • Substitution Reactions: Starting from a suitable benzothiazole precursor, nucleophilic substitution with phenylmethoxy groups can be performed.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and various coupling reactions to achieve the desired structure.

These methods highlight the flexibility in synthetic approaches available for producing this compound.

2-Benzothiazolamine, 6-(phenylmethoxy)- finds applications across various fields:

  • Dye Industry: It serves as an intermediate for synthesizing dyes and colorants used in textiles and cosmetics.
  • Pharmaceuticals: Potential applications in drug development due to its biological activities.
  • Agricultural Chemicals: Possible use in developing agrochemicals owing to its antimicrobial properties.

These applications underscore the compound's utility in both industrial and research settings.

Interaction studies involving 2-Benzothiazolamine, 6-(phenylmethoxy)- are crucial for understanding its behavior in biological systems. Such studies might include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used concurrently.
  • Toxicological Studies: Assessing any potential toxicity or side effects associated with its use in various applications.

These studies are essential for determining the safety and efficacy of the compound in practical applications.

Several compounds share structural similarities with 2-Benzothiazolamine, 6-(phenylmethoxy)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-6-methoxybenzothiazoleC8H8N2OSC_8H_8N_2OSLacks phenylmethoxy group; used as a dye intermediate
6-Benzyloxy-benzothiazol-2-ylamineC14H12N2OSC_{14}H_{12}N_2OSContains benzyloxy instead of phenylmethoxy
N-Phenyl-2-benzothiazolamineC13H10N2SC_{13}H_{10}N_2SDifferent substitution pattern; potential pharmaceutical uses

The uniqueness of 2-Benzothiazolamine, 6-(phenylmethoxy)- lies in its specific combination of functional groups that may impart distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3.9

Dates

Modify: 2023-08-17

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